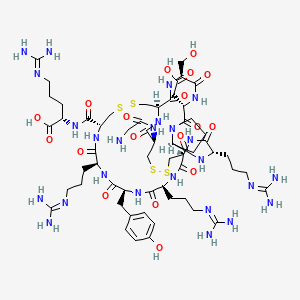
|A-Conotoxin Rg1A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Conotoxin RgIA is a peptide derived from the venom of the marine snail Conus regius. This compound is known for its ability to specifically bind to the α9α10 nicotinic acetylcholine receptor, making it a valuable tool in scientific research, particularly in the study of pain and neurological disorders .
Preparation Methods
The synthesis of A-Conotoxin RgIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are coupled to the resin-bound peptide chain using activating agents such as HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
Chemical Reactions Analysis
A-Conotoxin RgIA undergoes several types of chemical reactions:
Oxidation: The formation of disulfide bonds between cysteine residues is crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different properties. .
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like DTT. The major products formed are typically the oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
Scientific Research Applications
A-Conotoxin RgIA has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the function of nicotinic acetylcholine receptors, particularly the α9α10 subtype.
Medicine: A-Conotoxin RgIA has shown promise in pain management by blocking specific receptors involved in pain signaling
Mechanism of Action
A-Conotoxin RgIA exerts its effects by binding to the α9α10 nicotinic acetylcholine receptor. This binding inhibits the receptor’s activity, which in turn affects the transmission of pain signals in the nervous system. The peptide’s interaction with the receptor involves specific amino acid residues that form hydrogen bonds and other interactions with the receptor’s binding site .
Comparison with Similar Compounds
A-Conotoxin RgIA is part of a larger family of conotoxins, which are peptides derived from cone snail venom. Similar compounds include:
A-Conotoxin Vc1.1: Another peptide that targets nicotinic acetylcholine receptors but has a different receptor subtype specificity.
A-Conotoxin ImI: Known for its ability to inhibit α7 nicotinic acetylcholine receptors.
A-Conotoxin PeIA: A potent inhibitor of human α9α10 nicotinic acetylcholine receptors, similar to A-Conotoxin RgIA but with different amino acid substitutions
A-Conotoxin RgIA is unique in its high specificity for the α9α10 nicotinic acetylcholine receptor, making it particularly valuable for research into pain mechanisms and potential therapeutic applications.
Properties
Molecular Formula |
C59H95N25O18S4 |
|---|---|
Molecular Weight |
1570.8 g/mol |
IUPAC Name |
(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
XLQOVPAFVSHLGV-VFWMWCIBSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















